cis-1-ETHYL-2-METHYLCYCLOHEXANE
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Overview
Description
cis-1-Ethyl-2-methylcyclohexane: is a disubstituted cyclohexane compound with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol . It is one of the stereoisomers of 1-ethyl-2-methylcyclohexane, characterized by the cis configuration of its substituents, meaning that the ethyl and methyl groups are on the same side of the cyclohexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-ethyl-2-methylcyclohexane typically involves the hydrogenation of corresponding alkenes or the alkylation of cyclohexane derivatives. One common method is the catalytic hydrogenation of 1-ethyl-2-methylcyclohexene using a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: cis-1-Ethyl-2-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclohexanes, alkylated cyclohexanes.
Scientific Research Applications
cis-1-Ethyl-2-methylcyclohexane has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of stereochemistry and conformational analysis.
Biology: It is used in studies of lipid membranes and their interactions with small molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used as a solvent and intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of cis-1-ethyl-2-methylcyclohexane depends on the specific reaction or applicationThese interactions can alter the structure and function of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
trans-1-Ethyl-2-methylcyclohexane: The trans isomer of 1-ethyl-2-methylcyclohexane, where the ethyl and methyl groups are on opposite sides of the cyclohexane ring.
1-Ethyl-3-methylcyclohexane: A positional isomer with the ethyl and methyl groups on different carbon atoms of the cyclohexane ring.
1-Ethyl-4-methylcyclohexane: Another positional isomer with the ethyl and methyl groups on different carbon atoms of the cyclohexane ring.
Uniqueness: cis-1-Ethyl-2-methylcyclohexane is unique due to its specific stereochemistry, which affects its physical and chemical properties, such as boiling point, melting point, and reactivity. The cis configuration can lead to different conformational preferences and steric interactions compared to its trans and positional isomers .
Properties
CAS No. |
4923-77-7 |
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Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1S,2R)-1-ethyl-2-methylcyclohexane |
InChI |
InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
XARGIVYWQPXRTC-BDAKNGLRSA-N |
Isomeric SMILES |
CC[C@H]1CCCC[C@H]1C |
Canonical SMILES |
CCC1CCCCC1C |
physical_description |
Liquid; [ChemSampCo MSDS] |
Origin of Product |
United States |
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